molecular formula C9H12S B6260946 (2,3-dimethylphenyl)methanethiol CAS No. 1518309-77-7

(2,3-dimethylphenyl)methanethiol

Cat. No.: B6260946
CAS No.: 1518309-77-7
M. Wt: 152.3
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Description

(2,3-Dimethylphenyl)methanethiol is an organosulfur compound with the molecular formula C₉H₁₂S and a molecular weight of 152.26 g/mol. It consists of a methanethiol (-CH₂SH) group attached to a 2,3-dimethyl-substituted benzene ring. Thiols like this are critical in organic synthesis, flavor chemistry (e.g., Maillard reaction intermediates), and bioactive natural products .

Properties

CAS No.

1518309-77-7

Molecular Formula

C9H12S

Molecular Weight

152.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,3-Dimethylphenyl)methanethiol can be synthesized through several methods. One common method involves the reaction of a hydrosulfide anion with an alkyl halide . Another method includes the reaction of thiourea with an alkyl halide, followed by hydrolysis to yield the thiol . These reactions typically require mild conditions and can be carried out at room temperature.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the chlorination of 2,3-dimethylbenzoic acid to form 2,3-dimethylbenzoyl chloride, which then reacts with diester malonate under the presence of triethanolamine and magnesium chloride anhydrous . The resulting product is hydrolyzed with sulfuric acid to obtain 1-(2,3-dimethylphenyl)ethanone, which is then reduced to produce this compound .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylphenyl)methanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The thiol group can be oxidized to form disulfides (RSSR) using mild oxidizing agents.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Major Products Formed

    Oxidation: Disulfides (RSSR)

    Reduction: Corresponding hydrocarbons

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

(2,3-Dimethylphenyl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in sulfur metabolism and its potential as a biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic applications and its role in drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and flavors and fragrances.

Mechanism of Action

The mechanism of action of (2,3-dimethylphenyl)methanethiol involves its interaction with various molecular targets and pathways. In biological systems, it can be rapidly degraded by methanethiol oxidase (MTO) activity of selenium-binding protein 1 (SELENBP1), producing hydrogen sulfide (H₂S) and hydrogen peroxide (H₂O₂) . These products can exert pleiotropic effects on signaling pathways, depending on their concentration and cellular localization .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares [(2,3-dimethylphenyl)methanethiol] with three structurally related methanethiol derivatives, emphasizing substituent effects and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C₉H₁₂S 152.26 2,3-dimethyl - Electron-donating methyl groups reduce thiol acidity vs. halogenated analogs.
- Potential use in flavor chemistry (Maillard reaction intermediates) .
- Steric hindrance may slow oxidation to disulfides.
(3-Chlorophenyl)methanethiol C₇H₇ClS 158.65 3-chloro - Electron-withdrawing Cl increases thiol acidity, enhancing nucleophilic reactivity.
- Used in agrochemical synthesis (e.g., pesticide intermediates) .
(2,3-Difluorophenyl)methanethiol C₇H₆F₂S 160.19 2,3-difluoro - Strong electron-withdrawing F groups further increase acidity.
- Applications in pharmaceuticals and material science .
(6-(3-Methylbut-2-enyl)-H-indol-3-yl)methanethiol C₁₄H₁₇NS 231.36 Indole + prenyl group - Isolated from Streptomyces spp.; exhibits hypoglycemic/lipid-lowering activity .
- Demonstrates bioactivity influenced by aromatic heterocycle.

Key Comparative Insights:

Substituent Effects on Acidity and Reactivity :

  • Electron-donating methyl groups in this compound lower thiol acidity compared to halogenated analogs, reducing its propensity for deprotonation and nucleophilic reactions. In contrast, chloro and difluoro substituents increase acidity, making these derivatives more reactive in thiol-disulfide exchange or metal coordination .
  • Steric hindrance from the 2,3-dimethyl groups may impede access to the thiol group, slowing oxidation or alkylation reactions relative to less hindered analogs.

Biological Activity: The indole-linked methanethiol from Streptomyces olivaceus () highlights how aromatic heterocycles enhance bioactivity, such as hypoglycemic effects.

Applications in Flavor and Fragrance :

  • Methanethiol derivatives participate in Maillard reactions , generating sulfur-containing flavor compounds (e.g., dimethyl disulfides) in fermented foods . The volatility and stability of this compound may differ from halogenated analogs due to substituent effects, influencing its suitability in flavor formulations.

Synthetic Methods: Thiols are commonly synthesized via nucleophilic substitution of benzyl halides with thiourea or via Grignard reactions. notes NaOH/ethanol as a typical medium for thioether synthesis, suggesting analogous routes for this compound .

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